5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15590572
Molecular Formula: C24H16O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
![5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one -](/images/structure/VC15590572.png)
Specification
Molecular Formula | C24H16O4 |
---|---|
Molecular Weight | 368.4 g/mol |
IUPAC Name | 5-(4-methoxyphenyl)-3-phenylfuro[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C24H16O4/c1-26-17-9-7-16(8-10-17)18-12-24(25)28-23-13-22-20(11-19(18)23)21(14-27-22)15-5-3-2-4-6-15/h2-14H,1H3 |
Standard InChI Key | FZADKZLSXFJASY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=CC=C5 |
Introduction
5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. It features a unique structure characterized by a fused furan and chromene ring system, with a methoxyphenyl and a phenyl substituent. This compound has garnered significant attention due to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. Common methods include the use of specific reagents and conditions to achieve high yields and purity. The choice of solvents and catalysts is crucial in facilitating these reactions effectively.
Biological Activities
Research indicates that 5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one possesses significant biological activities, including potential anti-inflammatory and anticancer effects. These activities are believed to result from interactions with specific enzymes or receptors, modulating their activity and influencing various biological pathways.
Comparison with Related Compounds
Several compounds share structural similarities with 5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one, but variations in substituents can significantly influence their chemical behavior and biological activity. A comparison of related compounds is provided in the table below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
9-methyl-3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one | Lacks methoxy group; additional methyl group affects properties. | |
3-(4-chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one | Contains chlorine substituent; alters reactivity and biological profile. | |
9-methyl-3-(4-fluorophenyl)-5-propylfuro[3,2-g]chromen-7-one | Fluorine substituent introduces different electronic properties. | |
5-(4-methoxyphenyl)-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one | Features a methylphenyl substituent; exhibits hydrophobic characteristics. |
Applications and Future Research
5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one has potential applications in medicinal chemistry due to its biological activities. Further research is needed to fully explore its therapeutic potential and to develop derivatives with enhanced pharmacological properties. The compound's ability to interact with various molecular targets makes it a promising candidate for drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume